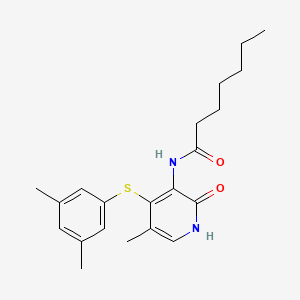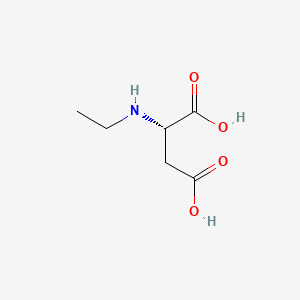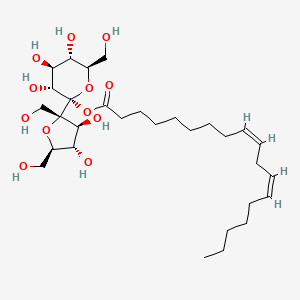
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific pathways and targets depend on the biological context and the specific modifications of the compound.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: An intermediate in the synthesis of various benzimidazole derivatives.
2-(1H-Benzimidazol-2-ylthio)-1-(4-(difluoromethyl)thio)phenyl]ethanone: A related compound with potential biological activities.
Uniqueness
1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one stands out due to its unique combination of the benzimidazole and ethanone moieties, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
属性
CAS 编号 |
39572-17-3 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
1-[4-(1H-benzimidazol-2-ylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)19-15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17) |
InChI 键 |
JVRNMSKCMXSFDP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


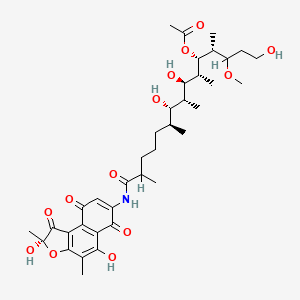
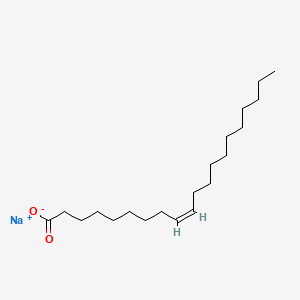
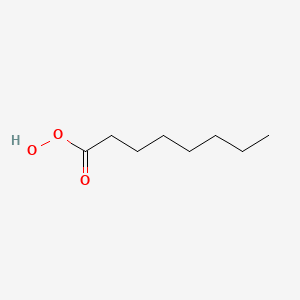

![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)

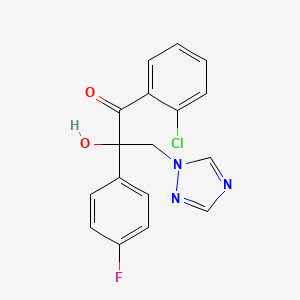
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
